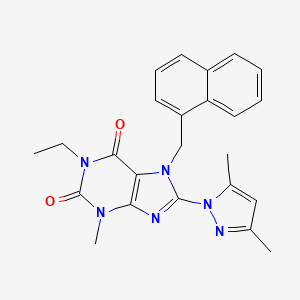

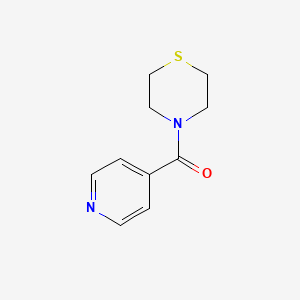

Pyridin-4-yl(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of the compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involves the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with morpholine to introduce the morpholino group into the molecule. The process is likely to involve activation of the precursor molecule followed by nucleophilic attack by the morpholine. The synthesis is confirmed by various spectroscopic techniques such as IR, 1H NMR, and LC-MS spectra, and the structure is further validated by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of the synthesized compound is characterized by the presence of a piperidine ring and a morpholine ring, both adopting a chair conformation. The benzisoxazole ring is planar within experimental limits. The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N, which are crucial for the stability of the molecule in the solid state .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided data, the presence of functional groups such as the morpholino and piperidinyl suggests potential reactivity. These groups could participate in further chemical transformations, potentially leading to a variety of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The compound crystallizes in the monoclinic crystal system with the space group P21/c, indicating a specific three-dimensional arrangement of molecules in the solid state. The physical properties such as solubility, melting point, and crystalline structure are inferred from the crystallization data. The chemical properties can be deduced from the functional groups present in the molecule, which may influence its reactivity and interaction with biological targets .

Biological Activity

The title compound was evaluated for antiproliferative activity, suggesting its potential use in medical applications, particularly in the treatment of diseases characterized by cell proliferation. The biological activity is likely related to the molecular structure, which allows for specific interactions with biological targets .

Case Studies and Applications

The compound's antiproliferative activity indicates its potential for use in pharmaceutical research, particularly in the development of new treatments for cancer. The detailed structure-activity relationship (SAR) studies could provide insights into the mechanism of action and enhance the compound's efficacy and specificity. However, specific case studies or applications are not provided in the data .

Comparative Analysis with Related Compounds

The organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives exhibit significant antimicrobial activities, indicating the versatility of the methanone backbone in generating biologically active compounds. The ligands coordinate with the organotin(IV) atom through sulfur, nitrogen, and oxygen atoms, and the complexes show better antibacterial activities compared to their precursors. This suggests that modifications to the methanone-based ligands can lead to compounds with potential as drugs .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyridin-4-yl(thiomorpholino)methanone and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. For instance, the synthesis of vertilecanin C and derivatives of vertilecanin A involved the use of related compounds, showcasing their utility in complex organic syntheses (Demirci et al., 2008). Additionally, these compounds have been used in the synthesis of various cinnoline and pyrazolo derivatives, which have wide-ranging pharmacological activities (Bawa et al., 2010).

Applications in Coordination Chemistry

These compounds are also significant in the field of coordination chemistry. For instance, phenanthrolin-2-yl ketones, closely related to this compound, have been used to synthesize various ligands and complexes. These complexes have been studied for their spectroscopic characteristics and potential applications in electrochemical processes (Bark & Thummel, 2005).

Molecular Structure and Characterization

Research has also been focused on understanding the molecular structure and characteristics of these compounds. Studies involving X-ray diffraction and spectroscopic analysis have provided detailed insights into their molecular structure, which is crucial for their applications in various fields, including medicinal chemistry (Benaka Prasad et al., 2018).

Antimicrobial and Antimycobacterial Activities

There's significant interest in the antimicrobial and antimycobacterial properties of this compound derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains, showing promising results in combating bacterial and fungal infections (Desai et al., 2016).

Synthesis of Organotin(IV) Complexes

The synthesis of organotin(IV) complexes using derivatives of this compound has been explored. These complexes have been evaluated for their antimicrobial activities, demonstrating the potential for developing new therapeutic agents (Singh et al., 2016).

Mechanism of Action

Target of Action

Pyridin-4-yl(thiomorpholino)methanone is a chemical compound that has been synthesized and evaluated for its protein kinase inhibitory potency . The primary targets of this compound are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling, growth, and differentiation.

Mode of Action

The interaction of this compound with its targets involves the inhibition of protein kinases. The compound binds to these kinases, preventing them from phosphorylating other proteins and thereby disrupting the signaling pathways they control . This results in changes to cellular processes regulated by these pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the protein kinases it inhibits. These pathways control a variety of cellular processes, including cell growth, differentiation, and response to external signals . The downstream effects of this inhibition can vary widely depending on the specific cellular context and the other signaling pathways active in the cell.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. By preventing these kinases from carrying out their normal function, the compound disrupts the signaling pathways they control . This can lead to changes in cellular processes such as growth and differentiation.

Future Directions

properties

IUPAC Name |

pyridin-4-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPKBJDRHCLONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)

![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)